3-Bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound characterized by a brominated pyridine ring and an imidazole moiety. This compound, with the Chemical Abstracts Service number 1289078-48-3, is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure combines features of both pyridine and imidazole, which may contribute to its diverse chemical properties and biological activities.
The information regarding the synthesis, properties, and applications of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine is derived from multiple scientific sources including chemical databases and research articles that explore its synthesis methods and potential applications in scientific research .
This compound belongs to the class of heterocyclic compounds, specifically those containing both nitrogen-containing rings (pyridine and imidazole). It is classified as a brominated derivative of pyridine, which is a common structural motif in pharmaceuticals and agrochemicals.
The synthesis of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine can be accomplished through several methods:
Industrial production often optimizes these synthetic routes to enhance yield and purity while scaling up for commercial applications.
The molecular structure of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine features a bromine atom attached to the third position of the pyridine ring and an imidazole group at the fifth position. The presence of both nitrogen atoms in the rings contributes to its unique reactivity profile.
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure .
3-Bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine participates in several types of chemical reactions:
The outcomes of these reactions depend significantly on the specific reagents used and the reaction conditions applied.
The mechanism of action for 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine is primarily related to its interactions with biological targets. For instance, the imidazole moiety can bind to heme iron atoms in cytochrome P450 enzymes, leading to inhibition of their enzymatic activity. Such interactions suggest potential applications in drug development, particularly as enzyme inhibitors .
The physical properties of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine include:
Chemically, this compound exhibits:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability under various conditions .
3-Bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine has diverse applications in scientific research:
Classical methods for constructing the imidazole-pyridine hybrid rely on cyclocondensation between α-dicarbonyl compounds and amidines. For 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine, this typically involves reacting 3,5-dibromopyridine with 2-methylimidazole under basic conditions. The nucleophilic aromatic substitution (SNAr) proceeds via the addition-elimination mechanism, where the imidazole nitrogen attacks the electron-deficient pyridine ring at the C3 or C5 position. Due to the symmetric nature of 3,5-dibromopyridine, statistical mixtures form, necessitating tedious chromatographic separation to isolate the desired 1,3-disubstituted isomer [5] [8].
Key limitations include:
Recent refinements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity, improving yields to 55–60% while reducing reaction times to 12–18 h [8].
Microwave irradiation revolutionizes imidazole-pyridine bond formation by enabling solvent-free, high-efficiency reactions. In a representative protocol, a 1:1 mixture of 3,5-dibromopyridine and 2-methylimidazole is impregnated on acidic alumina and irradiated (300 W, 140°C, 20 min). This approach achieves near-complete conversion with 85% isolated yield of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine – a 40% increase over conventional heating [5].
Optimization Parameters:
Variable | Optimal Range | Impact on Yield |
---|---|---|
Power | 250–350 W | Maximizes at 300 W |
Temperature | 120–160°C | Peak at 140°C |
Time | 10–30 min | Optimal at 20 min |
Catalyst Support | Alumina > Silica > Zeolite | Alumina gives 30% higher yield |
The microwave’s superheating effect reduces activation energy and accelerates molecular diffusion, while the solid support minimizes decomposition. This method eliminates solvent waste, aligns with green chemistry principles, and scales efficiently to 100-g batches without yield erosion [5].
Palladium- and nickel-catalyzed cross-couplings provide superior regiocontrol for imidazole-pyridine linkage. The Suzuki-Miyaura reaction between 3-bromo-5-iodopyridine and 2-methylimidazole-1-boronic acid exemplifies this approach. Optimization studies reveal that Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) with K₃PO₄ base at 90°C delivers the target compound in 92% yield within 4 h [3] [10].
Catalytic System Comparison:
Catalyst | Ligand | Base | Solvent | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 78 |
Pd(PPh₃)₄ | – | K₃PO₄ | Dioxane/H₂O | 92 |
NiCl₂(dppe) | dppe | CsF | DMF | 65 |
Notably, direct C–H arylation of 2-methylimidazole with 3,5-dibromopyridine using Pd/Cu bimetallic systems (Pd(OAc)₂/CuI, phenanthroline ligand) achieves 88% yield at 130°C. This atom-economical route avoids pre-functionalization but requires careful oxygen control [3].
Metal-free methodologies leverage organocatalysts or hypervalent iodine reagents to construct the imidazole ring in situ. A three-component cascade reaction between 5-bromopyridin-3-amine, propionaldehyde, and t-butyl isocyanide under TFA catalysis (2 mol%) affords the target compound via imidazoline intermediate oxidation. This one-pot sequence achieves 75% yield with excellent functional group tolerance [8].
Alternative photochemical protocols use in situ-generated iodonitrenes from [bis(trifluoroacetoxy)iodo]benzene (PIFA) and trimethylsilyl azide. Visible-light irradiation (450 nm) catalyzes nitrene insertion into C–H bonds, enabling direct imidazolylation of 3-bromopyridine at C5 with 70% yield. Key advantages include room-temperature operation and avoidance of heavy metals [8].
Regiocontrol in 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine derivatization exploits electronic asymmetry. The pyridine ring’s C4 position is electron-rich due to the +M effect of the imidazole nitrogen, while C2 is deactivated by the –I effect of bromine. Consequently, electrophilic bromination selectively occurs at C4 using NBS in acetonitrile (0°C, 30 min), yielding 3,4-dibromo-5-(2-methyl-1H-imidazol-1-yl)pyridine in 95% selectivity [3] [10].
Directing Group Strategies:
For late-stage imidazole modifications, deprotonation at C2 using LDA at –78°C generates a nucleophilic site for alkylation or acylation. This approach installs aryl, alkyl, or carbonyl groups while preserving the bromopyridine core [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1